Humulone
Overview
Description
Humulone, also known as α-lupulic acid, is a bitter-tasting chemical compound found in the resin of mature hops (Humulus lupulus). It is a prevalent member of the class of compounds known as alpha acids, which collectively give hopped beer its characteristic bitter flavor .
Synthesis Analysis
Humulone can be synthesized by the acylation of benzene-1,2,3,5-tetrol with isovaleryl chloride to give 2,3,4,6-tetrahydroxyisovalerophenone. This step is followed by prenylation with 1-bromo-3-methyl-2-butene to give humulone . The biosynthesis of humulone in Humulus lupulus starts with an isovaleryl-CoA unit and 3 malonyl-CoA units catalyzed by phlorovalerophenone synthase .Molecular Structure Analysis
The Humulone molecule contains a total of 56 bond(s) There are 26 non-H bond(s), 6 multiple bond(s), 7 rotatable bond(s), 6 double bond(s), 1 six-membered ring(s), 2 ketone(s) (aliphatic), 3 hydroxyl group(s) and 1 tertiary alcohol(s) .Chemical Reactions Analysis
During the brewing process, humulone degrades to cis- and trans- isohumulone. These “alpha acids” survive the boiling process, although numerous oxidized derivatives are produced .Physical And Chemical Properties Analysis
Humulone has a chemical formula of C21H30O5. Hop resins are composed of two main acids: alpha and beta acids. Alpha acids have a mild antibiotic/bacteriostatic effect against Gram-positive bacteria, and favours the exclusive activity of brewing yeast in the fermentation of beer .Scientific Research Applications
Anticancer Potential
Humulone demonstrates anticancer properties, as evidenced in studies on mouse skin. It inhibits the expression of COX-2, a protein implicated in carcinogenesis, by blocking the activation of NF-kappaB and AP-1, two transcription factors involved in inflammatory and cancer processes. This action may be attributed to its inhibition of kinases like IKK and JNK, which are upstream regulators of these transcription factors (Lee et al., 2007).
Biosynthesis and Chemical Structure
Research on the biosynthesis of humulone has identified its precursors: isovaleryl-CoA, malonyl-CoA, and dimethylallyl pyrophosphate. This process occurs via the deoxyxylulose pathway of terpenoid biosynthesis, involving symmetrical intermediates (Goese et al., 1999).
Anti-Angiogenic Properties
Humulone exhibits potent anti-angiogenic effects. It inhibits angiogenesis in chick embryo chorioallantoic membranes (CAMs) and in vitro tube formation of vascular endothelial cells. Additionally, it suppresses the proliferation of these cells and the production of VEGF, a key angiogenic growth factor, in both endothelial and tumor cells (Shimamura et al., 2001).
Apoptotic Effects
Humulone has been shown to induce apoptosis in the premyocytic leukemia cell line HL-60. The correlation between its apoptosis-inducing and antioxidative activities suggests a potential therapeutic role in leukemia treatment (Tobe et al., 1997).
Bacteriostatic Activity
Studies have shown that humulone possesses bacteriostatic properties against strains of Lactobacillus. It maintains a significant portion of its bacteriostatic potency in beer, indicating its potential application in food preservation and safety (Walker & Blakebrough, 1952).
Antioxidant Properties
Humulone and its derivatives, including iso-humulones, demonstrate significant antioxidant activities. A study using density functional theory (DFT) suggested a strong relationship between the structure of humulones and their antioxidant potency, indicating their potential application in health-promoting and therapeutic products (Cvijetić et al., 2021).
Neurological Effects
Humulone modulates GABAA receptors, which might contribute to the sedative and hypnotic properties of hops. It enhances the function of these receptors at low micromolar concentrations, suggesting its role in sleep-promoting activities and potential interactions with other substances like ethanol (Benkherouf et al., 2020).
Enhancement of Leukemia Cell Differentiation
Humulone has been found to enhance the differentiation-inducing action of vitamin D in human myelogenous leukemia cells. This suggests its potential use in combination therapies for myelomonocytic leukemia, particularly due to its lower toxicity profile compared to other bone resorption inhibitors (Honma et al., 1998).
Future Directions
Recent studies have discovered novel applications of hop bitter acids and their derivatives in medicinal and pharmaceutical fields. The increasing demands of purified hop bitter acid promoted biosynthesis efforts for the heterologous biosynthesis of objective hop bitter acids by engineered microbial factories .
properties
IUPAC Name |
(6R)-3,5,6-trihydroxy-2-(3-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-12(2)7-8-15-18(23)17(16(22)11-14(5)6)20(25)21(26,19(15)24)10-9-13(3)4/h7,9,14,23-24,26H,8,10-11H2,1-6H3/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSLCPKYRPDHLN-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)C1=C(C(=C([C@@](C1=O)(CC=C(C)C)O)O)CC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501019081 | |
Record name | (-)-(R)-Humulone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501019081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Humulone | |
CAS RN |
26472-41-3 | |
Record name | Humulone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26472-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-(R)-Humulone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501019081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6R)-3,5,6-trihydroxy-2-isovaleryl-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dienone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.371 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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